molecular formula C25H28ClN3O2 B5557944 N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

Katalognummer B5557944
Molekulargewicht: 438.0 g/mol
InChI-Schlüssel: BGBITVPBGYZVPX-XDUZALLESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Piperazine derivatives are commonly synthesized through various chemical reactions involving piperazine and other chemical entities. For example, a study by Xu et al. (2012) describes the synthesis of a related compound, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine (BMBA), using 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution (Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the BMBA compound was characterized using IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

  • Benzodifuranyl and Triazines Synthesis: Novel benzodifuran compounds, which may include derivatives of N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been synthesized and investigated for their antimicrobial properties. These compounds have shown significant potential as anti-inflammatory and analgesic agents, with certain derivatives demonstrating high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Bioactivity and Drug Development

  • HIV-1 Reverse Transcriptase Inhibitors: A variety of analogues of piperazine compounds, potentially related to N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. These compounds have been pivotal in the development of new classes of non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).

Pharmacodynamics in Disease Treatment

  • Steroid 5alpha-Reductase Inhibition: Research on piperazine derivatives, which might include N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride, has shown significant pharmacodynamic action, particularly in inhibiting steroid 5alpha-reductase, a crucial enzyme in the development of certain diseases. These findings are important for understanding the potential clinical applications of such compounds (Furuta et al., 2001).

Cognitive Enhancing Properties

  • 5-HT6 Receptor Antagonists: Piperazine derivatives have been identified as potent 5-HT6 receptor antagonists with potential cognitive enhancing properties, which could be significant in the treatment of disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia. The role of N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride in this context, if any, would contribute to the understanding of such therapeutic applications (Hirst et al., 2006).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Eigenschaften

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2.ClH/c1-29-25-13-6-5-12-24(25)27-14-16-28(17-15-27)26-19-22-10-7-11-23(18-22)30-20-21-8-3-2-4-9-21;/h2-13,18-19H,14-17,20H2,1H3;1H/b26-19-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBITVPBGYZVPX-XDUZALLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)OCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.